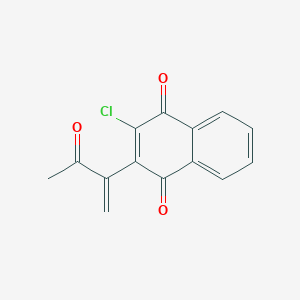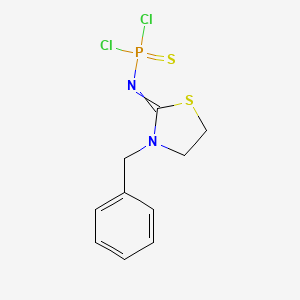
N-(3-Benzyl-1,3-thiazolidin-2-ylidene)phosphoramidothioic dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Benzyl-1,3-thiazolidin-2-ylidene)phosphoramidothioic dichloride is a chemical compound that belongs to the class of thiazolidines Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Benzyl-1,3-thiazolidin-2-ylidene)phosphoramidothioic dichloride typically involves the reaction of benzylamine with carbon disulfide and phosphorus trichloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
- Benzylamine reacts with carbon disulfide to form benzyl dithiocarbamate.
- Benzyl dithiocarbamate is then treated with phosphorus trichloride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Benzyl-1,3-thiazolidin-2-ylidene)phosphoramidothioic dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The dichloride groups can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under mild to moderate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted thiazolidine derivatives.
Aplicaciones Científicas De Investigación
N-(3-Benzyl-1,3-thiazolidin-2-ylidene)phosphoramidothioic dichloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(3-Benzyl-1,3-thiazolidin-2-ylidene)phosphoramidothioic dichloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the thiazolidine ring and the phosphoramidothioic group contributes to its unique binding properties and biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-Benzyl-1,3-thiazolidin-2-ylidene)aniline
- N-(3-Benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl-N-phenylacetamide
- Benzaldehyde (2E)-5-benzyl-4-oxo-3-{[(E)-phenylmethylidene]amino}-1,3-thiazolidin-2-ylidene)hydrazone
Uniqueness
N-(3-Benzyl-1,3-thiazolidin-2-ylidene)phosphoramidothioic dichloride is unique due to the presence of the phosphoramidothioic group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
652152-35-7 |
|---|---|
Fórmula molecular |
C10H11Cl2N2PS2 |
Peso molecular |
325.2 g/mol |
Nombre IUPAC |
3-benzyl-N-dichlorophosphinothioyl-1,3-thiazolidin-2-imine |
InChI |
InChI=1S/C10H11Cl2N2PS2/c11-15(12,16)13-10-14(6-7-17-10)8-9-4-2-1-3-5-9/h1-5H,6-8H2 |
Clave InChI |
CCJGEZGHMYYSNK-UHFFFAOYSA-N |
SMILES canónico |
C1CSC(=NP(=S)(Cl)Cl)N1CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


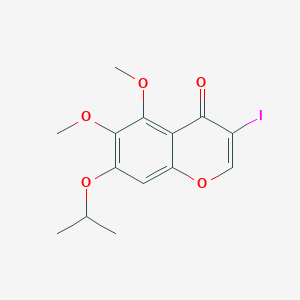
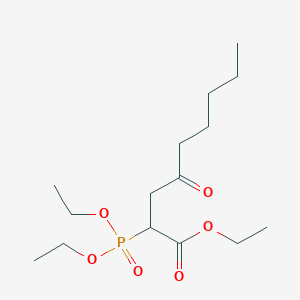
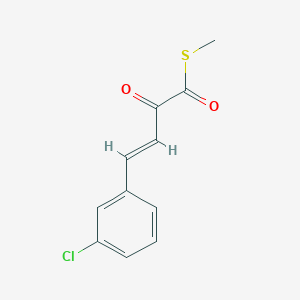
![Pyrrolo[1,2-a]quinoxalin-4-amine, N-(3,4,5-trimethoxyphenyl)-](/img/structure/B12527114.png)
propanedinitrile](/img/structure/B12527122.png)
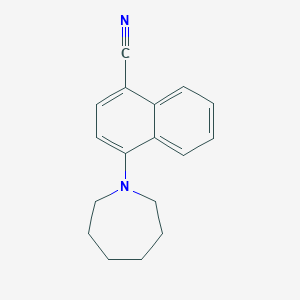
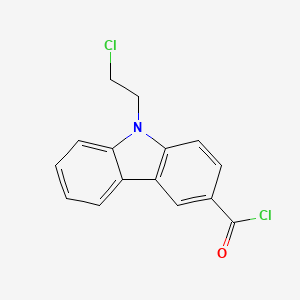
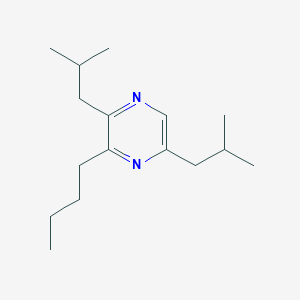
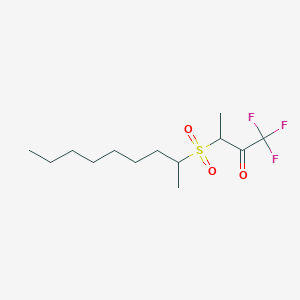
![1,1-Dichloro-4-[(cyclohexylmethyl)amino]-4-phenylbut-3-en-2-one](/img/structure/B12527146.png)
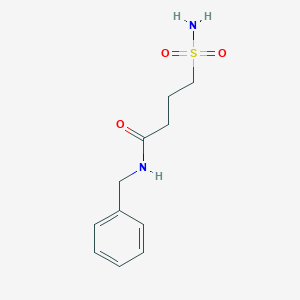
![2-(5-Ethyltricyclo[3.2.2.0~2,4~]nonan-1-yl)-N-methylpropan-2-amine](/img/structure/B12527149.png)
![5-Methyl-7-phenyl-2,3-dihydroimidazo[5,1-b][1,3]thiazole](/img/structure/B12527156.png)
